molecular formula C8H9NO2S B186391 Methyl 6-(methylthio)nicotinate CAS No. 74470-40-9

Methyl 6-(methylthio)nicotinate

Cat. No.: B186391
CAS No.: 74470-40-9
M. Wt: 183.23 g/mol
InChI Key: KMYTWSGXEHSNRY-UHFFFAOYSA-N
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Description

Methyl 6-(methylthio)nicotinate is an organic compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid, where a methylthio group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methylthio)nicotinate typically involves the esterification of 6-methylthionicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{6-Methylthionicotinic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.

    Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Methyl 6-(methylsulfinyl)nicotinate, Methyl 6-(methylsulfonyl)nicotinate.

    Reduction: Methyl 6-(methylthio)nicotinamide.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: this compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 6-(methylthio)nicotinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the methylthio group. It is used as a rubefacient in topical preparations for muscle and joint pain.

    6-Methylnicotinate: Similar structure but lacks the methylthio group. It is used in the synthesis of various organic compounds.

    Nicotinic acid: The parent compound, used as a vitamin (niacin) and in the treatment of hyperlipidemia.

Uniqueness: Methyl 6-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties This functional group allows for specific interactions with biological targets and enables unique chemical transformations that are not possible with its analogs

Biological Activity

Methyl 6-(methylthio)nicotinate is an organic compound derived from nicotinic acid, characterized by a methylthio group at the 6-position of the pyridine ring. Its molecular formula is C8H9NO2SC_8H_9NO_2S, with a molecular weight of approximately 183.23 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of both a methyl group and a sulfur atom enhances its reactivity and potential interactions with biological macromolecules. This compound is primarily studied for its ability to modulate various biochemical pathways, making it a candidate for drug development and therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of key enzymes or disruption of microbial cell membranes.
  • Anticancer Effects : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cells). The compound's interaction with cellular signaling pathways may lead to apoptosis or cell cycle arrest in tumor cells .
  • Anti-inflammatory Activity : The compound has been investigated for its potential to reduce inflammation. It appears to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

The exact mechanism of action for this compound is still under investigation but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory responses, which could explain its anticancer and anti-inflammatory properties.
  • Receptor Interaction : It may interact with various receptors in biological systems, influencing signaling pathways that regulate cell growth and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity in MCF-7 Cells :
    • A study examined the effects of this compound on MCF-7 breast cancer cells, revealing significant dysregulation of metabolic pathways associated with cell growth. Key metabolites were identified as altered post-treatment, indicating a potential pathway for therapeutic intervention .
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that this compound exhibited potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting its utility as an antimicrobial agent in clinical settings.
  • Inflammation Modulation :
    • Research highlighted the compound's ability to suppress pro-inflammatory cytokines in stimulated macrophages, providing insights into its potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and MRSA
AnticancerInhibits proliferation in MCF-7 cells
Anti-inflammatoryReduces TNF-α levels in macrophages

Properties

IUPAC Name

methyl 6-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-7(12-2)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYTWSGXEHSNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358545
Record name methyl 6-(methylthio)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-40-9
Record name methyl 6-(methylthio)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-chloronicotinate (100 mg, 0.583 mmol) in N,N′-dimethylformamide (1.5 mL) was added with sodium thiomethoxide (41 mg) under ice-cold conditions, and then stirred at room temperature for 3 hours. The reaction solution was added with water and extracted with ethyl acetate. The organic layer was washed with brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate), and methyl 6-(methylthio)nicotinate (120 mg, yield >100%) was obtained as a yellow oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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